molecular formula C15H13N3O3S2 B5546402 5,6-DIMETHYL-2-[(4-NITROBENZYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

5,6-DIMETHYL-2-[(4-NITROBENZYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B5546402
M. Wt: 347.4 g/mol
InChI Key: VHRYZRUBQILISU-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-[(4-NITROBENZYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound belonging to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, and a 4-nitrobenzylsulfanyl group at position 2. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-[(4-NITROBENZYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactionsThe 4-nitrobenzylsulfanyl group is then introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a 4-nitrobenzyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-2-[(4-NITROBENZYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding amines, substituted thienopyrimidines, and various oxidized derivatives .

Scientific Research Applications

5,6-DIMETHYL-2-[(4-NITROBENZYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-[(4-NITROBENZYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-DIMETHYL-2-[(4-NITROBENZYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique due to its specific substitution pattern and the presence of both nitro and sulfanyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,6-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-8-9(2)23-14-12(8)13(19)16-15(17-14)22-7-10-3-5-11(6-4-10)18(20)21/h3-6H,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRYZRUBQILISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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